molecular formula C6H12N2O B6354024 Azepan-4-one oxime CAS No. 889944-79-0

Azepan-4-one oxime

Cat. No.: B6354024
CAS No.: 889944-79-0
M. Wt: 128.17 g/mol
InChI Key: HYGKCXLKLQNZBB-SOFGYWHQSA-N
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Description

Azepan-4-one oxime is a seven-membered heterocyclic compound containing a nitrogen atom in the ring and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepan-4-one oxime can be synthesized through several methods. One efficient method involves the gold-catalyzed two-step [5+2] annulation reaction. This reaction shows high regioselectivity and excellent diastereoselectivity . Another approach involves the recyclization of small or medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and cost-effective synthetic routes. One-pot synthesis methods are often preferred due to their efficiency and reduced need for purification steps .

Chemical Reactions Analysis

Types of Reactions

Azepan-4-one oxime undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the oxime group to an amine.

    Substitution: This reaction can replace the oxime group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso compounds, while reduction can produce amines.

Scientific Research Applications

Azepan-4-one oxime has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of azepan-4-one oxime involves its interaction with specific molecular targets and pathways. For instance, its oxime group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to azepan-4-one oxime include other seven-membered heterocycles such as:

Uniqueness

This compound is unique due to its oxime functional group, which imparts distinct chemical properties and reactivity compared to other seven-membered heterocycles. This uniqueness makes it valuable for specific applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

(NE)-N-(azepan-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c9-8-6-2-1-4-7-5-3-6/h7,9H,1-5H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGKCXLKLQNZBB-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)CCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C(=N\O)/CCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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